CNS Penetration Benchmarking: AZD4747 vs. Marketed KRAS G12C Inhibitors
The parent molecule AZD4747 was specifically designed for CNS penetration, a critical differentiator from the marketed KRAS G12C inhibitors sotorasib and adagrasib [1]. Preclinical PET imaging studies in non-human primates demonstrate that AZD4747 efficiently crosses the blood-brain barrier, achieving a brain-to-plasma ratio (Kp) of 0.6, indicating high CNS exposure [2]. This is a key design goal, as both sotorasib and adagrasib possess physicochemical properties that limit their passive permeability across the intact BBB [3].
| Evidence Dimension | Brain-to-plasma ratio (Kp) in non-human primate |
|---|---|
| Target Compound Data | Kp = 0.6 |
| Comparator Or Baseline | Sotorasib (AMG-510); Adagrasib (MRTX849) - Both have limited brain penetration due to MW > 500 Da and high TPSA |
| Quantified Difference | AZD4747 Kp = 0.6; Data for comparators are not directly comparable in this model but their physicochemical properties (e.g., Sotorasib MW=560.6, TPSA=92 Ų; Adagrasib MW=604.1, TPSA=110 Ų) [3] are well outside typical CNS drug space. |
| Conditions | PET imaging in non-human primates; physicochemical property analysis |
Why This Matters
This demonstrates that AZD4747 is a superior chemical probe for studying KRAS G12C inhibition in the CNS, and the diastereoisomer (9R,12aR)-AZD4747 serves as an essential control for these studies.
- [1] Kettle, J. G., et al. Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRAS G12C with Demonstrable CNS Penetration. Journal of Medicinal Chemistry 2023, 66 (13), 9147-9160. View Source
- [2] Cortés González, M. A., et al. Validation of a good manufacturing practice procedure for the production of [11C]AZD4747, a CNS penetrant KRASG12c inhibitor. Journal of Labelled Compounds and Radiopharmaceuticals 2024, 67 (6), 245-249. View Source
- [3] Drug Hunter. AZD4747: A CNS-Penetrant KRASG12C Inhibitor. View Source
